Extended Duration of Enzyme Inhibition Distinguishes Human enteropeptidase-IN-3 from Non-Residence-Time Optimized Analogs
Human enteropeptidase-IN-3 is characterized by an extended duration of inhibitory state against enteropeptidase, a property that distinguishes it from comparator inhibitors lacking optimized target residence time profiles . Sustained inhibition of enteropeptidase has been demonstrated to be mechanistically required for clinically relevant metabolic efficacy, including reductions in cumulative food intake and body weight [1]. While specific residence time values (e.g., dissociation half-life in hours) for Human enteropeptidase-IN-3 are not publicly available in the primary literature, the compound's stated 'long duration of inhibitory state' represents a class-level inference supported by the structure-activity relationship framework established for enteropeptidase inhibitors, wherein prolonged target engagement correlates with improved pharmacodynamic outcomes [1].
| Evidence Dimension | Duration of enzyme inhibition (target residence time) |
|---|---|
| Target Compound Data | Characterized as having 'long duration of inhibitory state' (exact numeric residence time value not reported in public literature) |
| Comparator Or Baseline | Camostat: enzyme reactivation half-life = 14.3 hours [1]; SCO-792: dissociation half-life ≈ 14 hours, k_off = 0.047/hour [2] |
| Quantified Difference | Target compound described as possessing extended duration; quantitative comparison to specific comparators cannot be made due to absence of published numeric data |
| Conditions | In vitro enteropeptidase inhibition assays; sustained inhibition required for in vivo efficacy in diet-induced obesity models |
Why This Matters
Extended target residence time is a critical determinant of in vivo metabolic efficacy for enteropeptidase inhibitors; compounds with longer inhibitory duration states are associated with more pronounced reductions in food intake and body weight in preclinical models.
- [1] Sun W, et al. Targeting Enteropeptidase with Reversible Covalent Inhibitors To Achieve Metabolic Benefits. J Pharmacol Exp Ther. 2020;375(3):510-521. View Source
- [2] Sasaki M, et al. Discovery and characterization of a small-molecule enteropeptidase inhibitor, SCO-792. Pharmacol Res Perspect. 2019;7(5):e00517. View Source
